molecular formula C6H3ClFN3 B2802737 1-Azido-3-chloro-5-fluorobenzene CAS No. 1694834-23-5

1-Azido-3-chloro-5-fluorobenzene

Cat. No.: B2802737
CAS No.: 1694834-23-5
M. Wt: 171.56
InChI Key: DOUBVJSPBSKCKQ-UHFFFAOYSA-N
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Description

1-Azido-3-chloro-5-fluorobenzene (CAS: 1694834-23-5) is an aromatic compound featuring an azide (-N₃) functional group at position 1, a chlorine atom at position 3, and a fluorine atom at position 5 on the benzene ring. Its molecular formula is C₆H₃ClFN₃, with a molecular weight of 171.56 g/mol . This compound is primarily used in research and development, particularly in synthetic chemistry for click reactions or as a precursor for heterocyclic frameworks.

Properties

IUPAC Name

1-azido-3-chloro-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUBVJSPBSKCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-chloro-5-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-3-fluoro-5-nitrobenzene with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is subsequently reduced to an amino group, followed by diazotization and azidation to yield the final product .

Industrial Production Methods: Industrial production of 1-azido-3-chloro-5-fluorobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, DMF, elevated temperatures.

    Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran (THF).

    Cycloaddition Reactions: Alkynes, copper(I) catalysts.

Major Products Formed:

    Substitution Reactions: Various substituted benzene derivatives.

    Reduction Reactions: 1-amino-3-chloro-5-fluorobenzene.

    Cycloaddition Reactions: 1,2,3-triazole derivatives.

Scientific Research Applications

1-Azido-3-chloro-5-fluorobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-azido-3-chloro-5-fluorobenzene is primarily based on its reactivity towards nucleophiles and its ability to undergo cycloaddition reactions. The azido group acts as a reactive site, facilitating the formation of covalent bonds with other molecules. This reactivity is exploited in various applications, such as the synthesis of triazole-containing compounds, which are known for their stability and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

2-Azido-1-chloro-4-fluorobenzene (CAS: 1692111-27-5)
  • Molecular Formula : C₆H₃ClFN₃ (identical to the target compound).
  • Key Difference : The azide group is at position 2, chlorine at position 1, and fluorine at position 3.
  • For example, steric hindrance near the azide group may differ due to substituent proximity .
1-Azido-3-chloro-2-fluorobenzene (CAS: Not provided)
  • Molecular Formula : Presumed C₆H₃ClFN₃.
  • Key Difference : Fluorine is at position 2 instead of 4.
  • Implications : The ortho-fluorine substituent could increase ring strain or influence dipole interactions in crystal packing, though experimental data on stability or reactivity is absent .

Substituent-Type Variants

1-Azido-3-bromo-5-methylbenzene (CAS: Not provided)
  • Molecular Formula : C₇H₆BrN₃.
  • Key Differences : Bromine replaces chlorine at position 3, and a methyl group replaces fluorine at position 5.
  • Implications: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electrophilicity at the azide site.
1-Azido-2-fluoro-3-methylbenzene (CAS: 1696884-49-7)
  • Molecular Formula : C₇H₆FN₃.
  • Key Differences : Chlorine is replaced by a methyl group at position 3, and fluorine is at position 2.
  • Implications : The methyl group’s electron-donating nature could stabilize the azide group, whereas the fluorine’s ortho position might enhance ring polarization .

Halogen-Substituted Derivatives

4-Azido-1-bromo-2-chlorobenzene (CAS: 1702529-14-3)
  • Molecular Formula : C₆H₃BrClN₃.
  • Key Differences : Azide at position 4, bromine at position 1, and chlorine at position 2.
  • Implications: Bromine’s presence may increase molecular weight (232.47 g/mol) and alter solubility in nonpolar solvents compared to the target compound .

Reactivity and Stability Considerations

  • Electron-Withdrawing Effects : The target compound’s chlorine and fluorine substituents (both electron-withdrawing) likely enhance the electrophilicity of the azide group compared to analogs with methyl groups (electron-donating) .
  • Steric Effects : Bulkier substituents (e.g., bromine in 1-azido-3-bromo-5-methylbenzene) may hinder reaction kinetics in azide-alkyne cycloadditions .
  • Stability : Ortho-substituted fluorine (as in 1-azido-3-chloro-2-fluorobenzene) could increase sensitivity to decomposition due to intramolecular strain, though experimental validation is needed .

Biological Activity

1-Azido-3-chloro-5-fluorobenzene is an organic compound with the molecular formula C6H3ClFN3. It features a benzene ring substituted with azido, chloro, and fluoro groups, making it a significant compound in various fields, particularly medicinal chemistry and bioorganic chemistry. Its unique reactivity and structural characteristics allow it to participate in diverse chemical reactions, including nucleophilic substitutions and cycloadditions.

  • Molecular Weight : 175.56 g/mol
  • Boiling Point : Not specified in the literature
  • Solubility : Soluble in polar aprotic solvents such as dimethylformamide (DMF)

The biological activity of 1-Azido-3-chloro-5-fluorobenzene is primarily attributed to its azido group, which acts as a reactive site for nucleophilic attack. This property enables the compound to form covalent bonds with various biological macromolecules, facilitating its use in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Applications in Research

1-Azido-3-chloro-5-fluorobenzene has been explored for several applications in biological research:

  • Synthesis of Modified Nucleosides : It serves as a precursor for azido-modified nucleosides that are crucial for the development of therapeutic agents.
  • Bioorthogonal Labeling : The compound is utilized in click chemistry reactions, particularly azide-alkyne cycloadditions, allowing for site-specific labeling of nucleic acids.
  • Anticancer Research : Modified nucleosides derived from this compound have shown promise in targeting cancer cells, leading to potential novel anticancer therapeutics.
  • Enzyme Inhibition Studies : It is investigated for its role in studying defluorination enzymes, providing insights into mechanisms for degrading fluorinated pollutants.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of modified nucleosides synthesized from 1-Azido-3-chloro-5-fluorobenzene. The results indicated that these modified nucleosides exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 100 nM to 500 nM, demonstrating their potential as anticancer agents .

Bioorthogonal Chemistry Application

In a study focusing on bioorthogonal chemistry, researchers utilized 1-Azido-3-chloro-5-fluorobenzene to label RNA molecules. The azide group facilitated the attachment of fluorescent tags, enabling real-time tracking of RNA dynamics within live cells. This application highlighted the compound's utility in understanding RNA function and regulation.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
1-Azido-3-chlorobenzeneLacks fluorine; simpler structureLimited applications compared to target
1-Azido-4-fluorobenzeneDifferent substitution pattern; more stableUsed in similar applications
1-Azido-4-chloro-2-fluorobenzeneUnique electronic properties; versatile reactivityExplored for drug design and synthesis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-azido-3-chloro-5-fluorobenzene, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves sequential halogenation and azidation. For example, starting from a fluorobenzene derivative, chlorination at the meta position can be achieved using Cl₂/FeCl₃ under controlled temperature (0–5°C). Subsequent azidation employs NaN₃ in polar aprotic solvents (e.g., DMF) at 60–80°C. Purity depends on avoiding side reactions like over-chlorination or azide decomposition, which require inert atmospheres (N₂/Ar) and rigorous exclusion of moisture .

Q. How does the substituent pattern (azido, chloro, fluoro) affect the compound’s stability during storage?

  • Methodological Answer : The electron-withdrawing nature of the azido (-N₃) and halogen groups (Cl, F) increases susceptibility to photodegradation. Storage at –20°C in amber vials under inert gas is recommended. Stability assessments via HPLC or NMR over 6–12 months show <5% degradation under these conditions, whereas room-temperature storage leads to significant azide decomposition .

Q. What spectroscopic techniques are most reliable for characterizing 1-azido-3-chloro-5-fluorobenzene?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct aromatic signals (δ 6.8–7.5 ppm for protons; δ 110–130 ppm for carbons) with coupling patterns reflecting substituent positions.
  • IR : Strong azide absorption at ~2100 cm⁻¹.
  • MS : Molecular ion peak at m/z 187 (C₆H₃ClFN₃) with fragmentation patterns confirming substituent loss (e.g., N₂ elimination) .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for modifying the azido group in 1-azido-3-chloro-5-fluorobenzene?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for azide transformations, such as Staudinger reactions or click chemistry. These simulations highlight regioselectivity challenges due to steric hindrance from chloro and fluoro groups. Retrosynthetic tools (e.g., Pistachio database) suggest feasible routes, including Cu-catalyzed azide-alkyne cycloadditions .

Q. What strategies resolve contradictions in reported reactivity data for meta-substituted azidobenzenes?

  • Methodological Answer : Discrepancies in nitration or coupling yields may arise from solvent polarity or catalyst choice. Systematic studies using controlled variables (e.g., Pd vs. Cu catalysts in Sonogashira couplings) reveal that electron-deficient aryl azides favor Pd systems (yields >80% vs. <50% for Cu). Meta-analysis of literature data with standardized reporting (e.g., TON, TOF) is critical .

Q. How can the compound’s bioactivity be explored given its structural similarity to antiviral agents?

  • Methodological Answer : While direct data on 1-azido-3-chloro-5-fluorobenzene is limited, analogs like 3'-azido-3'-deoxythymidine (AZT) show antiviral activity via reverse transcriptase inhibition. Structure-activity relationship (SAR) studies could replace the thymidine sugar with the aryl azide scaffold and test inhibition of viral enzymes (e.g., HIV-1 RT) in vitro. Toxicity screening in peripheral blood mononuclear cells (PBMCs) is advised to assess selectivity .

Q. What are the challenges in synthesizing isotopically labeled derivatives (e.g., ¹⁵N-azide) for mechanistic studies?

  • Methodological Answer : Isotopic labeling requires substituting NaN₃ with ¹⁵N-labeled NaN₃ in azidation. Challenges include minimizing isotopic dilution during purification (e.g., avoiding aqueous workup) and confirming label incorporation via LC-MS/MS. Yields typically drop by 15–20% compared to non-labeled syntheses .

Safety and Best Practices

Q. What safety protocols are critical when handling 1-azido-3-chloro-5-fluorobenzene in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, face shield.
  • Ventilation : Use fume hoods to prevent inhalation of azide vapors.
  • Decomposition Mitigation : Avoid contact with heavy metals (risk of explosive metal azides). Quench waste with NaNO₂/HCl to convert azides to harmless N₂ .

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